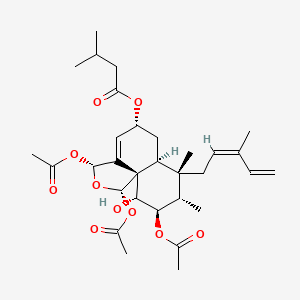

Caseargrewiin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H44O10 |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1,3,9-triacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2Z)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 3-methylbutanoate |

InChI |

InChI=1S/C31H44O10/c1-10-17(4)11-12-30(9)18(5)26(37-19(6)32)27(36)31-23(28(38-20(7)33)41-29(31)39-21(8)34)14-22(15-24(30)31)40-25(35)13-16(2)3/h10-11,14,16,18,22,24,26-29,36H,1,12-13,15H2,2-9H3/b17-11-/t18-,22+,24+,26-,27+,28+,29-,30-,31-/m1/s1 |

InChI Key |

FKSLEDQKNYSZPO-BQLSBOTOSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@]23[C@H]([C@]1(C)C/C=C(/C)\C=C)C[C@H](C=C2[C@H](O[C@H]3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)O)OC(=O)C |

Canonical SMILES |

CC1C(C(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)O)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Ethnobotanical Context of Caseargrewiin C Sources

Botanical Origins of Caseargrewiin C

This compound, a clerodane diterpene, is a natural product isolated from specific plant species within the Casearia genus.

Casearia grewiifolia is a significant botanical source of a variety of clerodane diterpenes, including Caseargrewiin A, Caseargrewiin D, Caseargrewiin E, and Caseargrewiin M. nih.govnih.govnih.gov The bark, branches, and fruits of this plant have been subjected to phytochemical investigations, leading to the isolation of these complex molecules. nih.govkku.ac.th For instance, Caseargrewiin A was isolated from the bark of C. grewiifolia and has demonstrated antimalarial and antimycobacterial properties. nih.gov Similarly, the fresh ripe fruits of this plant yielded Caseargrewiin M.

Casearia sylvestris, belonging to the Salicaceae family, is another prominent source of clerodane diterpenes. scielo.brjst.go.jp While this compound itself is not explicitly reported in the provided search results as being isolated from C. sylvestris, this plant is well-documented for producing a wide array of structurally related compounds known as casearins and casearvestrins. scielo.brresearchgate.net These compounds share the same core clerodane skeleton as this compound. Ethanolic extracts of the leaves of C. sylvestris have yielded various clerodane diterpenes, highlighting the genus's propensity for producing this class of compounds. scielo.brresearchgate.net

Casearia grewiifolia has a native range extending from Indo-China to Queensland, Australia. kew.orgkew.org It is typically found as a shrub or tree in wet tropical biomes. kew.orgkew.org The plant grows in open, primary and secondary forests, as well as in dry thickets and on stony, calcareous, and coral limestone soils at elevations up to 450 meters, and occasionally up to 1,300 meters. theferns.info It is also native to several other regions including the Andaman Islands, Bangladesh, China, India, Japan, and various parts of Southeast Asia. namedaftermen.com

Casearia sylvestris boasts a much wider distribution, ranging from Mexico down to Argentina, encompassing almost all of Latin America. wikipedia.org This species is highly adaptable, thriving in seasonally dry tropical biomes, moist secondary forests, and disturbed open areas. wikipedia.org Its elevational range is broad, from sea level up to 2,800 meters. wikipedia.org In Brazil, C. sylvestris is found in diverse ecosystems such as the Atlantic Forest, Amazon Forest, Cerrado, Caatinga, and Pantanal. researchgate.net

Casearia sylvestris (Salicaceae) as a Significant Source

Ethnomedicinal and Traditional Applications of Casearia Species

The Casearia genus has a rich history of use in traditional medicine across various cultures.

Casearia grewiifolia is used in Thai folk medicine to treat conditions like fever, diarrhea, and skin irritations. The Kaloeng Ethnic Group in Sakon Nakhon Province, Thailand, utilizes C. grewiifolia for medicinal purposes. smujo.id The plant is harvested from the wild for local medicinal use. theferns.info

Casearia sylvestris, commonly known as "guaçatonga," has a long-standing tradition of use in South America, particularly in Brazil. caringsunshine.comcaringsunshine.com It is a popular herbal remedy for a variety of ailments. theferns.info Traditional uses include the treatment of stomach and gastrointestinal issues like ulcers and gastritis, as well as for wound healing, as an anti-inflammatory, and for snakebites. caringsunshine.comcaringsunshine.comunesp.br The leaves are often prepared as teas or decoctions. caringsunshine.comcaringsunshine.com In the Yucatan peninsula, Casearia corymbosa is used in Mayan traditional medicine for a range of conditions including inflammation, asthma, and skin wounds. scielo.org.mx

Broader Phytochemical Diversity within Casearia Genera Relevant to Diterpene Isolation

The Casearia genus is a rich reservoir of phytochemicals, with clerodane diterpenes being a predominant class of secondary metabolites. scielo.brresearchgate.net Phytochemical investigations of various Casearia species have consistently revealed the presence of these complex, oxygenated tricyclic diterpenes. scielo.br

Beyond C. grewiifolia and C. sylvestris, other species like Casearia arborea, Casearia guianensis, and Casearia corymbosa are also known to produce clerodane diterpenes. scielo.org.mxscielo.bracs.org For example, four new clerodane diterpenes were isolated from the leaves of Casearia guianensis. acs.org Similarly, Casearia arborea has yielded diterpenes such as kolavelone. scielo.br The genus is known to produce over 287 different compounds, including terpenoids, flavonoids, glycosides, and phenylpropanoids. scielo.br This broad phytochemical diversity underscores the potential for discovering new and structurally diverse diterpenes, like this compound, within this genus. researchgate.net

Isolation and Structural Elucidation Methodologies for Caseargrewiin C

Plant Material Preparation and Initial Extraction Procedures

The journey to isolating Caseargrewiin C begins with the careful collection and preparation of plant material, typically from Casearia grewiifolia, the species in which it has been identified. knapsackfamily.com The initial and crucial step involves the processing of the collected plant parts, usually the leaves and twigs, to ensure the stability and accessibility of the target compounds. nih.gov

The plant material is first air-dried to reduce moisture content, which prevents enzymatic or microbial degradation of the chemical constituents. Following drying, the material is ground into a fine powder. This process significantly increases the surface area, facilitating a more efficient extraction of the desired secondary metabolites.

The powdered plant material then undergoes an exhaustive extraction process. This is typically achieved by maceration or soxhlet extraction using a polar solvent. ms-editions.cl Methanol (B129727) or ethanol (B145695) are commonly employed solvents for clerodane diterpenes due to their effectiveness in dissolving these types of compounds. ms-editions.clmdpi.com The solvent penetrates the plant cells, dissolving this compound and other related metabolites. After a designated period, the solvent, now enriched with plant compounds, is separated from the solid plant residue. This solution, known as the crude extract, is then concentrated under reduced pressure to remove the solvent, yielding a viscous residue that serves as the starting point for the complex purification process.

Advanced Chromatographic Purification Strategies

The crude extract contains a complex mixture of numerous compounds. Therefore, a multi-step purification strategy using various chromatographic techniques is essential to isolate this compound in its pure form. researchgate.net This systematic fractionation is guided by analytical monitoring, often using thin-layer chromatography (TLC) to track the presence of the target compound through the different stages.

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Sephadex LH-20)

The primary purification step for the crude extract typically involves column chromatography (CC). Silica gel is a very common stationary phase for the separation of clerodane diterpenes. researchgate.net The extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity, such as a gradient of hexane (B92381) to ethyl acetate (B1210297), is passed through the column. researchgate.net Compounds separate based on their differential affinity for the silica gel and the mobile phase, allowing for the collection of fractions with increasing polarity.

Further purification of the diterpene-rich fractions is often achieved using Sephadex LH-20 column chromatography. This material allows for separation based on molecular size and polarity, effectively removing pigments and other classes of compounds, thereby enriching the concentration of this compound. knapsackfamily.com

Preparative Thin-Layer Chromatography (TLC)

For further refinement of the collected fractions, preparative Thin-Layer Chromatography (TLC) is a valuable technique. researchgate.net The semi-purified fractions are applied as a band onto a TLC plate coated with a layer of silica gel. The plate is then developed in a suitable solvent system. The separated bands of compounds are visualized, typically under UV light, and the band corresponding to the target compound is scraped from the plate. The pure compound is then eluted from the silica gel with an appropriate solvent.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

The final step to achieve high purity of this compound involves High-Performance Liquid Chromatography (HPLC), particularly in a preparative or semi-preparative mode. ms-editions.cl Reversed-phase columns, such as a C18 column, are commonly used for the separation of clerodane diterpenes. ms-editions.cl A mobile phase, often a mixture of methanol or acetonitrile (B52724) and water, is used to elute the compounds. ms-editions.cl The high resolution of HPLC allows for the precise separation of this compound from any remaining closely related structural analogues, yielding the pure compound required for definitive structural analysis. mdpi.com

Comprehensive Spectroscopic Techniques for Structural Determination

Once isolated, the definitive structure of this compound is determined using a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical tool for the structural elucidation of novel organic compounds like this compound. nih.govresearchgate.net A suite of NMR experiments is performed to piece together the molecular puzzle.

¹H-NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule, providing information on their chemical environment, the number of neighboring protons (through signal splitting), and their relative quantities (through integration).

¹³C-NMR (Carbon NMR): This provides a count of the number of unique carbon atoms in the molecule and indicates their chemical environment (e.g., alkyl, alkene, carbonyl). careerendeavour.com For this compound (C₃₁H₄₄O₁₀), this spectrum would show 31 distinct signals corresponding to each carbon atom. knapsackfamily.com

2D-NMR Experiments: Two-dimensional NMR experiments are essential for establishing the final structure.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments reveal protons that are close to each other in space, which is vital for determining the relative stereochemistry of the molecule. nih.gov

The collective data from these NMR experiments, combined with information from mass spectrometry (which confirms the molecular formula), allows for the unambiguous assignment of the complete structure of this compound. knapsackfamily.comknapsackfamily.com

Representative NMR Data for a Clerodane Diterpene Core Structure

This table illustrates the typical chemical shift ranges for protons and carbons in the core structure of a clerodane diterpene, similar to what would be expected for this compound. Actual values for this compound would be determined from its specific spectra.

| Atom Type | ¹H Chemical Shift (δ) ppm (Typical Range) | ¹³C Chemical Shift (δ) ppm (Typical Range) |

| Methyl (CH₃) | 0.8 - 2.2 | 10 - 30 |

| Methylene (B1212753) (CH₂) | 1.2 - 2.5 | 20 - 45 |

| Methine (CH) | 1.5 - 3.0 | 30 - 60 |

| Olefinic (C=CH) | 4.5 - 7.5 | 100 - 150 |

| Oxygen-bearing (C-O) | 3.5 - 5.5 | 60 - 100 |

| Carbonyl (C=O) | - | 160 - 210 |

| Data based on general principles of NMR spectroscopy and published data for related compounds. careerendeavour.comorgchemboulder.com |

One-Dimensional NMR (1H, 13C NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HR-ESI-MS is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound, often to four or more decimal places. This high accuracy enables the unambiguous determination of the molecular formula of this compound by comparing the experimental mass with calculated masses for possible elemental compositions.

FT-ICR-MS offers even higher resolution and mass accuracy than other types of mass spectrometers. While less common in routine structural elucidation than HR-ESI-MS, its unparalleled precision can be employed for complex molecules or to resolve isobaric interferences, ensuring the highest confidence in the determined elemental formula.

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. In the context of isolating this compound, LC is used to purify the compound from a crude plant extract. The subsequent MS/MS analysis involves selecting the molecular ion of this compound, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides a "fingerprint" that can be used to confirm the structure, especially the nature and location of substituent groups on the clerodane skeleton.

Table 3: Mass Spectrometry Data Interpretation for this compound

| Mass Spectrometry Technique | Information Provided |

| HR-ESI-MS | Provides the high-accuracy mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺), which is used to determine the exact elemental formula. |

| FT-ICR-MS | Offers ultra-high resolution and mass accuracy for definitive molecular formula determination. |

| LC-MS/MS | Separates the compound from a mixture and provides characteristic fragmentation patterns upon collision-induced dissociation, which helps in identifying structural motifs and labile functional groups. |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies, meaning the IR spectrum can be used to identify the functional groups present in a molecule. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) groups from esters or ketones, and carbon-carbon double bonds (C=C), which are characteristic features of clerodane diterpenes.

Table 4: Representative Infrared (IR) Spectroscopy Data for this compound

| Absorption Range (cm⁻¹) | Functional Group Indicated |

| ~3400 (broad) | O-H stretch (hydroxyl groups) |

| ~2960-2850 | C-H stretch (alkane sp³ C-H) |

| ~1735 (strong) | C=O stretch (ester carbonyl) |

| ~1650 | C=C stretch (alkene) |

| ~1240 (strong) | C-O stretch (ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used in the structural elucidation of natural products, providing valuable information about the electronic transitions within a molecule and, consequently, the presence of chromophores. In the analysis of clerodane diterpenes like this compound, UV-Vis spectroscopy helps to identify conjugated systems and other unsaturated moieties within the molecular structure.

Determination of Absolute and Relative Stereochemistry

The determination of both relative and absolute stereochemistry is a critical and complex aspect of the structural elucidation of clerodane diterpenes, a class of natural products to which this compound belongs. These molecules are characterized by a decalin (bicyclo[4.4.0]decane) core and multiple chiral centers, leading to a large number of possible stereoisomers. Various sophisticated methodologies are employed to unambiguously assign the three-dimensional arrangement of atoms.

A common feature of many clerodane diterpenes isolated from Casearia species is a cis configuration at the junction of the A and B rings. scielo.br This relative stereochemistry is often deduced by comparing the chemical shifts of key signals in the ¹³C NMR spectrum, such as the C-19 methyl group, with those of known cis-clerodane diterpenes. scielo.br

For more detailed and unambiguous stereochemical assignments, a combination of advanced NMR techniques and computational methods is often necessary. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful tool for determining relative stereochemistry by observing through-space correlations between protons. nih.gov For example, in the structural elucidation of Caseargrewiin M, NOESY correlations between specific protons, such as H-1β/H-2, H-3/H-18, and H₃-20/H-10, were instrumental in establishing the relative configuration of the molecule.

To determine the absolute configuration, which defines the molecule's stereochemistry in a non-relative sense, researchers often turn to chiroptical methods like electronic circular dichroism (ECD) spectroscopy, sometimes in conjunction with quantum chemical calculations. rhhz.net By comparing the experimentally measured ECD spectrum with the calculated spectrum for different possible stereoisomers, the most likely absolute configuration can be determined. rhhz.net In some cases, X-ray crystallography provides the most definitive evidence for both relative and absolute stereochemistry, as it offers a direct visualization of the molecule's three-dimensional structure. researchgate.netrsc.org While specific details on the complete stereochemical determination of this compound were not found, the methodologies applied to its close relatives, such as other caseargrewiins and clerodane diterpenes from Casearia grewiifolia, highlight the comprehensive approach required. nih.govrhhz.net This often involves a suite of techniques including 2D NOESY, excitation-sculptured indirect detection (EXSIDE) experiments, interproton distance analyses, and quantum chemical shift calculations combined with DP4+ analysis. nih.gov

Chemical Synthesis and Derivatization Strategies for Caseargrewiin C Analogues

Retrosynthetic Analysis of the Clerodane Core

The retrosynthetic analysis of the clerodane core, the fundamental skeleton of Caseargrewiin C, involves several key strategic disconnections. The complex structure is typically deconstructed into more manageable and synthetically accessible fragments. A common approach for trans-clerodane diterpenoids is to disconnect the molecule at the C9 quaternary carbon stereocenter, breaking it down into two fragments of comparable complexity: a trans-decalin fragment and a side-chain precursor, often a butenolide derivative. acs.orgacs.org

Another powerful strategy focuses on the construction of the central decalin ring system. For cis-fused decalins, an inverse-electron-demand Diels-Alder (IEDDA) reaction is a modern and efficient approach. nih.govrsc.org This strategy envisions the decalin core arising from the cycloaddition of a diene, such as a 2-pyrone, and a dienophile, like a chiral cyclohexa-1,3-dienol silyl (B83357) ether. This key step allows for the stereocontrolled installation of multiple contiguous stereocenters. nih.govrsc.org

The general retrosynthetic logic can be summarized as:

Target Molecule (Clerodane Diterpenoid): Disconnect the side chain and simplify functional groups.

Key Intermediate (Functionalized Decalin Core): Disconnect via a key cycloaddition or coupling reaction.

Simpler Starting Materials: Utilize well-established chiral pool materials or asymmetric catalysis to build the initial fragments.

This logical deconstruction provides a roadmap for the formidable task of total synthesis.

Strategies for the Total Synthesis of Complex Clerodane Diterpenoids

Building on the retrosynthetic blueprints, several powerful strategies have been successfully implemented for the total synthesis of complex clerodane diterpenoids, including those with the characteristic 19-nor-pentacyclic structure related to this compound.

A highly effective modern approach is the collective total synthesis , which aims to produce a range of structurally diverse natural products from a common intermediate. nih.govrsc.org This strategy is particularly efficient for the clerodane family. A key example involves an ytterbium-catalyzed asymmetric IEDDA reaction to construct a densely functionalized cis-decalin intermediate with five stereocenters in high yield and stereoselectivity. nih.govrsc.org From this common intermediate, late-stage oxidative transformations can be employed to divergently synthesize multiple family members, such as (+)-teucvin and other pentacyclic 19-nor-clerodanes. nih.govrsc.org

For trans-clerodane diterpenoids, a convergent fragment-coupling strategy has proven successful. acs.orgacs.org This method often involves the 1,6-addition of a trans-decalin tertiary radical to an electron-deficient C–C double bond, such as that found in 4-vinylfuran-2-one. acs.org The critical tertiary radical can be generated from a corresponding tertiary alcohol precursor using visible-light photoredox catalysis. acs.org This strategy allows for the enantioselective total synthesis of compounds like (−)-solidagolactone in a limited number of steps. acs.org

| Synthetic Strategy | Key Reaction | Target Core Type | Representative Synthesized Compounds |

| Collective Synthesis | Ytterbium-catalyzed asymmetric Inverse-Electron-Demand Diels–Alder (IEDDA) | cis-fused 19-nor-clerodane | (+)-Teucvin, (+)-Cracroson A, (+)-Teucrin A nih.govrsc.org |

| Convergent Fragment Coupling | 1,6-addition of a tertiary radical to a vinylbutenolide | trans-fused clerodane | (−)-Solidagolactone, (−)-Annonene acs.orgacs.org |

Semisynthesis of this compound Derivatives from Natural Precursors

Given the complexity of their total synthesis, semisynthesis represents a highly practical alternative for generating analogues of clerodane diterpenes. This approach leverages the relative abundance of structurally related natural products isolated from plant sources, such as various species of the genus Casearia. nih.govscielo.br Compounds like casearins and other caseargrewiins are often co-isolated and can serve as advanced starting materials. nih.govscielo.br

The core strategy involves the selective chemical modification of the functional groups present on the natural precursor. For instance, the ester groups at positions C-2, C-6, C-7, and C-18, or the epoxide and hydroxyl moieties common to the clerodane skeleton, are prime targets for modification. scielo.br Standard chemical transformations can be applied:

Hydrolysis: Selective saponification of ester groups to yield free hydroxyls.

Esterification/Acylation: Introduction of new acyl groups at the hydroxyl positions to probe the influence of steric bulk and electronics on bioactivity.

Oxidation/Reduction: Interconversion of hydroxyl and ketone functionalities.

Another powerful tool for derivatization is biotransformation. mdpi.com Using microorganisms or isolated enzymes, it is possible to achieve highly specific and selective modifications, such as hydroxylations at non-activated carbon positions, that are difficult to perform with traditional chemical reagents. mdpi.com This can generate novel derivatives with potentially improved pharmacological profiles.

Rational Design and Synthesis of Structurally Modified Analogues

Rational design of new analogues is guided by existing structure-activity relationship (SAR) data for the clerodane class. nih.govnih.gov The goal is to make targeted modifications to the molecular structure to enhance potency, selectivity, or other desirable properties. For clerodane diterpenes isolated from Casearia sylvestris, SAR studies have indicated that the nature and bulkiness of substituents at specific positions are critical for their cytotoxic activity. scielo.br

Key insights that guide the rational design of this compound analogues include:

Influence of C-6 Substituents: The presence of bulky substituents at the C-6 position has been shown to significantly influence bioactivity, sometimes leading to a decrease in cytotoxicity. scielo.br

Role of Oxygenation: The degree and position of oxygen-bearing functional groups (hydroxyls, epoxides) are crucial determinants of activity. scielo.br

Side-Chain Modifications: The acyclic side chain at the decalin core is another key site for modification to influence biological interactions.

Based on this understanding, new analogues can be synthesized. For example, if a particular ester group is identified as a liability (e.g., due to rapid hydrolysis), analogues can be synthesized where it is replaced with a more stable ether or amide linkage. If a specific region of the molecule is found to be non-essential for activity, it can be modified to fine-tune physicochemical properties. The synthesis of these rationally designed compounds would follow the principles of total or semisynthesis previously described.

Strategies for Improving Bioavailability and Metabolic Stability through Chemical Modification

A major challenge for many complex natural products, including clerodane diterpenoids, is achieving favorable pharmacokinetic properties such as oral bioavailability and metabolic stability. Chemical modification is a key strategy to address these limitations. The process begins with identifying metabolic "soft spots"—positions on the molecule that are susceptible to rapid metabolism by enzymes like cytochrome P450s. mdpi.com In vitro assays using liver microsomes or hepatocytes are typically used for this purpose.

Once metabolic liabilities are identified, several chemical strategies can be employed:

Metabolic Blocking: Introducing robust functional groups at or near the site of metabolism can sterically hinder enzyme access. For example, replacing a metabolically susceptible C-H bond with a C-F bond.

Modifying Labile Groups: Ester groups, which are common in this compound and related compounds, are often susceptible to hydrolysis by esterase enzymes. Replacing these esters with more stable bioisosteres, such as amides or ethers, can significantly increase the compound's half-life.

Conformational Rigidity: Introducing chemical modifications that provide more conformational rigidity can improve metabolic stability by slowing the kinetics of cleavage by proteases or other enzymes. uq.edu.au

These modifications, guided by early-stage pharmacokinetic and metabolism studies, are crucial for transforming a biologically active natural product into a viable therapeutic candidate.

Structure Activity Relationship Sar Studies of Caseargrewiin C and Analogues

Identification of Key Pharmacophores and Structural Motifs Contributing to Activity

The biological activity of clerodane diterpenes like Caseargrewiin C is intrinsically linked to their complex three-dimensional structure. A pharmacophore represents the essential spatial arrangement of molecular features that are necessary for a compound to interact with a specific biological target. unina.itresearchgate.net For the clerodane diterpenes found in Casearia species, several structural motifs are considered crucial for their cytotoxic activity.

The core pharmacophore of these compounds is the bicyclic clerodane skeleton itself. medcraveonline.com Specific structural features that are often associated with potent bioactivity include:

The Lactone Ring: Many biologically active clerodanes, including numerous casearins, possess a lactone ring in the side chain. This feature is a common element in compounds with significant cytotoxic and other pharmacological effects. medcraveonline.com

Epoxide Groups: The presence of epoxide rings, often at various positions on the decalin core or the side chain, is a recurring motif in active clerodanes. These strained rings can act as alkylating agents, potentially forming covalent bonds with biological macromolecules like proteins and DNA, which can contribute to their cytotoxicity.

α,β-Unsaturated Carbonyls: The existence of an α,β-unsaturated carbonyl system within the molecule provides a Michael acceptor site. This feature can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to irreversible enzyme inhibition and contributing to the compound's biological effect.

Hydroxyl and Acetoxy Groups: The position and stereochemistry of hydroxyl (-OH) and acetoxy (-OAc) groups on the clerodane framework are critical for modulating the compound's activity. These groups can influence solubility, membrane permeability, and the ability to form hydrogen bonds with target receptors. For instance, studies on various clerodanes have shown that the presence and location of hydroxyl groups can significantly increase or decrease biological potency.

Impact of Specific Substituents and Stereochemistry on Biological Efficacy

The biological efficacy of clerodane diterpenes is highly sensitive to the nature and placement of substituent groups and the compound's stereochemistry. Chirality plays a pivotal role in biological activity, as the spatial arrangement of atoms affects how a molecule interacts with its biological target. nih.govmdpi.com

For clerodane diterpenes, the absolute stereochemistry of the decalin ring system is a defining feature. They are classified as neo-clerodanes or ent-neo-clerodanes, which are enantiomeric forms. nih.gov This fundamental difference in 3D structure can lead to significant variations in biological activity. For example, while Caseargrewiin A was identified as a neo-clerodane, other co-isolated analogues like Caseargrewiins B, C, and D were determined to be ent-neo-clerodanes, highlighting the structural diversity within the same plant. nih.gov

Specific substitutions have a demonstrable impact on cytotoxicity:

Oxidation at C-18 and C-19: A study involving Casearin X, which possesses hemiacetal functionalities, and its degradation product, a dialdehyde (B1249045), revealed that the oxidation state at these positions is critical. The dialdehyde form was found to be non-cytotoxic, indicating that the presence of carbonyl groups at both C-18 and C-19 is detrimental to the activity against cancer cells. nih.gov This suggests that the hemiacetal or related functionalities are important for the cytotoxic effect.

Ester Groups: The type and position of ester groups are major determinants of potency. By comparing the structures of various cytotoxic clerodanes from Casearia, it is evident that different ester moieties (e.g., acetate (B1210297), angelate, tiglate, senecioate) at positions such as C-2, C-6, C-18, and C-19 modulate the lipophilicity and steric profile of the molecule, thereby influencing its interaction with cellular targets.

Hydroxylation: The presence of a hydroxyl group at C-6, as seen in some active clerodanes, can influence activity. For instance, in a study of grewiifopenes, clerodane diterpenoids with a 6-OH group and no substitution at C-7 showed greater cytotoxic activity. researchgate.net

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are increasingly valuable tools for elucidating the SAR of natural products. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide insights into ligand-target interactions and predict the activity of novel analogues. rasayanjournal.co.inresearchgate.netjpionline.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For clerodane diterpenes, docking studies can help identify potential molecular targets and rationalize the observed SAR. For example, docking studies on casearins have been used to explore their interactions with proteins involved in oncologic pain and inflammation. bvsalud.org By modeling the binding of this compound and its analogues into the active site of a relevant enzyme or receptor, one could predict which structural features are most important for binding affinity. Key interactions might include hydrogen bonds involving hydroxyl or carbonyl groups and hydrophobic interactions with the clerodane backbone.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov This allows for the prediction of activity for untested compounds. A 2D-QSAR study was specifically applied to a series of clerodane diterpenoids that included this compound. core.ac.uk In such studies, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated for each compound and correlated with their measured biological activity (e.g., IC₅₀ values). The resulting equation can highlight which physicochemical properties are most influential for the desired biological effect, providing a quantitative basis for the SAR and guiding the design of new, potentially more potent, derivatives. nih.gov

These computational approaches, while powerful, are most effective when used in conjunction with experimental data to validate their predictions and provide a more complete understanding of the SAR.

Comparison of Activities Across Different Clerodane Diterpenes from Casearia

The genus Casearia is a rich source of clerodane diterpenes with a wide range of cytotoxic activities. researchgate.net Comparing the potency of these related compounds is a cornerstone of SAR analysis, as it directly links structural variations to biological outcomes. Several studies have evaluated the cytotoxicity of a panel of Casearia diterpenes against various human cancer cell lines, providing valuable data for these comparisons.

For example, one study compared the cytotoxicity of Casearin X, Casearin B, D, L, O, and Caseargrewiin F. It was found that Caseargrewiin F was the most active, with Casearin X being the second most potent, showing IC₅₀ values comparable to the standard anticancer drug doxorubicin. nih.gov Another investigation focused on compounds from the ripe fruits of Casearia grewiifolia, isolating Caseargrewiin M and Caseargrewiin G. Both compounds exhibited broad cytotoxicity, with Caseargrewiin G showing particularly high potency against the Hep-G2 liver cancer cell line.

The table below summarizes the cytotoxic activities of selected Casearia clerodane diterpenes against different human cancer cell lines, illustrating the varying levels of potency among these structurally related compounds.

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Caseargrewiin G | Hep-G2 (Hepatocarcinoma) | 0.90 µg/mL | |

| Caseargrewiin G | SW620 (Colon Adenocarcinoma) | 3.85 µg/mL | |

| Caseargrewiin G | KATO-III (Gastric Carcinoma) | 5.46 µg/mL | |

| Caseargrewiin G | BT474 (Breast Ductal Carcinoma) | 5.67 µg/mL | |

| Caseargrewiin G | Chago-K1 (Lung Carcinoma) | 6.10 µg/mL | |

| Caseargrewiin M | Hep-G2 (Hepatocarcinoma) | 6.30 µg/mL | |

| Caseagrewifolin B | KB (Mouth Epidermal Carcinoma) | 6.2 µM | researchgate.net |

| Caseagrewifolin B | HepG-2 (Hepatocellular Carcinoma) | 7.0 µM | researchgate.net |

| Casearin X | Various Cancer Cell Lines | Comparable to Doxorubicin | nih.gov |

| Caseargrewiin F | Various Cancer Cell Lines | Most active in the tested series | nih.gov |

These comparative data underscore the subtle yet critical role that structural modifications play in determining the cytotoxic potency of clerodane diterpenes. The differences in activity between closely related compounds like Caseargrewiin G and Caseargrewiin M highlight the sensitivity of the SAR to changes in substitution patterns on the clerodane scaffold.

Analytical Methodologies for Caseargrewiin C Quantification and Detection

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are the cornerstone for the separation and quantification of Caseargrewiin C from complex mixtures. These methods offer high resolution and sensitivity, allowing for the accurate determination of the compound's concentration.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust and widely used technique for the quantification of clerodane diterpenes. While a specific validated HPLC-PDA method for this compound is not extensively documented in publicly available literature, methods developed for analogous compounds, such as Caseargrewiin F, provide a strong foundation for its analysis. scielo.br Clerodane diterpenes, including the casearins, possess chromophores that allow for their detection by UV-Vis spectrophotometry, with a characteristic maximum absorption (λmax) typically observed between 232 and 238 nm. scielo.br

A suitable HPLC-PDA method for this compound would likely involve a reversed-phase C18 column to separate the compound from other constituents in the sample. scielo.brscielo.br The mobile phase would typically consist of a gradient mixture of water and organic solvents like acetonitrile (B52724) and methanol (B129727). scielo.br This gradient elution allows for the effective separation of compounds with varying polarities. The PDA detector enables the monitoring of the elution profile at a specific wavelength, typically around 235 nm for casearin-type diterpenes, and also provides the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. scielo.brresearchgate.net

For quantification, a calibration curve is constructed by injecting known concentrations of a purified this compound standard and plotting the peak area against the concentration. The concentration of this compound in a sample is then determined by interpolating its peak area on this calibration curve.

Table 1: Proposed HPLC-PDA Parameters for this compound Analysis (based on methods for related compounds)

| Parameter | Suggested Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.brscielo.br |

| Mobile Phase | Gradient of Methanol, Acetonitrile, and Water scielo.br |

| Flow Rate | 0.8 mL/min scielo.br |

| Detection | PDA at 235 nm scielo.br |

| Injection Volume | 20 µL scielo.br |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity compared to HPLC-PDA, making them particularly suitable for the analysis of trace amounts of this compound in complex biological matrices. creative-proteomics.com These techniques combine the separation power of LC with the mass-analyzing capability of MS.

In LC-MS, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For clerodane diterpenes, ESI in positive ion mode is commonly employed. mdpi.com

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Spectroscopic Methods for Quantification

While chromatographic methods are more common for quantification, certain spectroscopic techniques, particularly quantitative Nuclear Magnetic Resonance (qNMR), can also be employed.

Quantitative ¹H-NMR (qNMR) is a powerful, non-destructive technique that allows for the direct quantification of compounds in a sample without the need for an identical reference standard for calibration. nih.govacs.org The quantification is based on the principle that the integral of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. nih.gov By comparing the integral of a known, non-overlapping proton signal of this compound with the integral of a known amount of an internal standard, the concentration of this compound can be accurately determined. nih.gov For diterpenes, signals from exocyclic methylene (B1212753) protons or other well-resolved protons in the molecule can be used for quantification. nih.gov This method is particularly useful for the purity assessment of isolated compounds and the quantification in less complex mixtures.

Method Validation Parameters for Analytical Procedures

To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ich.orggmp-compliance.org Key validation parameters include specificity, selectivity, linearity, and calibration range.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In HPLC-PDA analysis, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. scielo.br Peak purity analysis using the PDA detector can further confirm that the chromatographic peak of the analyte is not co-eluting with any other substance.

Selectivity refers to the extent to which the method can determine particular analyte(s) in a complex mixture without interference from other components. scielo.br For LC-MS/MS, the high selectivity is achieved through the use of specific MRM transitions, which minimizes the likelihood of interference from other compounds in the matrix.

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1, typically >0.99, to demonstrate a strong linear relationship. scielo.brscielo.br

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org This range should encompass the expected concentrations of this compound in the samples to be analyzed.

Limit of Detection (LOD)

The limit of detection (LOD) is a critical parameter in analytical chemistry, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. For clerodane diterpenes, the class of compounds to which this compound belongs, high-performance liquid chromatography (HPLC) is a commonly employed analytical technique.

While specific LOD values for this compound have not been detailed in the available scientific literature, studies on analogous clerodane diterpenoids provide valuable insights into the detection capabilities of current methods. For instance, in an HPLC analysis of nine neo-clerodane diterpenoids isolated from Teucrium chamaedrys, the LOD was determined to be in the range of 0.24 to 0.90 μg/mL. ingentaconnect.com This analysis was conducted using an HPLC system with photodiode array (PDA) detection. ingentaconnect.com The determination of LOD is often based on the signal-to-noise ratio, typically established as 3:1, or calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com

The specific LOD for this compound would be dependent on the analytical instrumentation used, the chromatographic conditions, and the matrix of the sample being analyzed.

Limit of Quantification (LOQ)

The International Council for Harmonisation (ICH) guidelines suggest that the LOQ can be determined as the concentration that yields a signal-to-noise ratio of 10:1 or can be calculated using the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S). sepscience.com In a validation study for an HPLC method for a semi-synthetic analogue of a diterpene, the LOQ was determined to be 0.113 µg. bu.edu For a series of phenolic compounds analyzed by HPLC, the LOQ was found to be 0.031 µg/g. researchgate.net These values underscore the sensitivity of modern chromatographic methods for the quantification of complex natural products.

The following table provides representative LOD and LOQ values for related compounds, illustrating the typical sensitivity of HPLC methods for this class of diterpenes.

| Compound Class | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

| Neo-clerodane diterpenoids | HPLC-PDA | 0.24–0.90 μg/mL | Not Reported | ingentaconnect.com |

| Semi-synthetic diterpene analogue | HPLC | 0.038 µg | 0.113 µg | bu.edu |

| Bioactive phenolics | HPLC-UV/PAD | 0.025 µg/g | 0.031 µg/g | researchgate.net |

Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. For the quantification of this compound and related compounds, these parameters are essential for method validation.

In the absence of specific data for this compound, the analytical validation for other clerodane diterpenoids can be referenced. In the HPLC analysis of neo-clerodane diterpenoids, the accuracy of the method was assessed by spiking a sample with known amounts of standard compounds. The recovery rates were found to be between 98.0% and 103.7%, indicating a high degree of accuracy. ingentaconnect.com

Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For the same study on neo-clerodane diterpenoids, the precision was demonstrated by low relative standard deviation (RSD) values. The standard deviation for the standard compounds was below 1.0%, and for the plant extracts, it was below 2.0%, with one exception. ingentaconnect.com Another validation study for a semi-synthetic diterpene analogue reported a precision with an RSD of 12%. bu.edu

These findings are summarized in the table below:

| Compound Type | Parameter | Value | Source |

| Neo-clerodane diterpenoids | Accuracy (Recovery) | 98.0% - 103.7% | ingentaconnect.com |

| Neo-clerodane diterpenoids | Precision (RSD for standards) | < 1.0% | ingentaconnect.com |

| Neo-clerodane diterpenoids | Precision (RSD for extracts) | < 2.0% | ingentaconnect.com |

| Semi-synthetic diterpene analogue | Precision (RSD) | 12% | bu.edu |

Bioanalytical Applications of this compound Detection and Quantification

While this compound has been isolated and its chemical structure elucidated, and it has been identified as a metabolite in plants, the development of specific bioanalytical applications for its detection and quantification is an area that remains largely unexplored in the scientific literature.

The existing research on this compound and its analogues primarily focuses on their isolation from natural sources, such as Casearia grewiifolia, and the characterization of their biological activities, including cytotoxic and anti-inflammatory properties. semanticscholar.org For instance, studies have quantified the content of related clerodane diterpenes, like caseargrewiin F, in plant extracts to correlate the concentration with observed pharmacological effects. scielo.broup.com

The development of validated bioanalytical methods for this compound in biological matrices (e.g., plasma, urine, tissues) would be a crucial next step for several areas of research:

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after administration.

Metabolite Identification: To identify and quantify metabolites of this compound in biological systems.

Toxicology Studies: To correlate the concentration of this compound with potential toxic effects.

Herbal Medicine Standardization: To ensure the quality and consistency of herbal preparations containing Casearia species by quantifying the content of key bioactive compounds like this compound.

Currently, techniques such as HPLC coupled with mass spectrometry (LC-MS) are well-suited for such bioanalytical applications due to their high sensitivity and selectivity, and have been used for other clerodane diterpenes. researchgate.net However, specific methods dedicated to this compound in biological fluids have yet to be reported.

Future Research Directions and Translational Potential of Caseargrewiin C

In-depth Elucidation of Undefined Molecular Mechanisms of Action

While preliminary studies have highlighted the cytotoxic and anti-inflammatory effects of Caseargrewiin C and related compounds, the precise molecular pathways remain largely undefined. Future research must focus on identifying specific cellular targets and signaling cascades to build a comprehensive understanding of its bioactivity.

For its anti-inflammatory properties , studies on extracts of Casearia sylvestris, the plant source of this compound, suggest that the mechanism may involve the inhibition of nitric oxide production and phospholipase A2. scielo.brresearchgate.netscielo.br This points towards a potential modulation of key inflammatory pathways. However, some theories proposing a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) through cyclooxygenase (COX) inhibition are debated, especially since this compound and its source extracts exhibit anti-ulcerogenic properties, contrasting with the gastric side effects of typical COX inhibitors. scielo.brresearchgate.net Future studies should aim to directly test the effect of purified this compound on these pathways and explore other potential targets, such as the NF-κB and STAT3 signaling pathways or the NLRP3 inflammasome, which are critical regulators of inflammation. frontiersin.orgnih.gov

Regarding its cytotoxic effects , this compound has been shown to induce DNA damage at high concentrations and promote apoptosis. researchgate.net The activation of key proteins involved in DNA damage response (γ-H2AX) and cell cycle control (p53) has been observed with related extracts. researchgate.net However, the upstream sensors and downstream effectors in the apoptotic cascade triggered by this compound are yet to be identified. Research should investigate its interaction with mitochondrial proteins like those in the Bcl-2 family or the direct activation of caspases. amegroups.org Understanding how this compound selectively induces apoptosis in cancer cells over normal cells is a critical area of inquiry. researchgate.net

Furthermore, in its antibacterial action against S. mutans, this compound appears to cause irreversible damage to the microbial cytoplasmic membrane and alter the expression of virulence genes. nih.govunesp.br Advanced techniques like transcriptomics and proteomics could reveal the specific genes and proteins affected, providing a detailed map of its antibacterial mechanism. nih.govelifesciences.org

Rational Design of New Therapeutic Agents Based on this compound Scaffold

Natural products often serve as excellent starting points for the development of new drugs. The clerodane diterpene scaffold, the core structure of this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.govresearchgate.net This structure is a valuable template for the rational design of novel therapeutic agents with improved properties.

Future research should focus on a systematic structure-activity relationship (SAR) study of this compound. This involves synthesizing a library of analogues by modifying its functional groups—such as the ester and epoxide moieties—to determine which parts of the molecule are essential for its biological activity. researchgate.net Computational modeling and molecular docking can be used to predict how these modifications will affect binding to specific protein targets, guiding a more rational, rather than random, synthetic approach. tandfonline.com

The goal of such medicinal chemistry efforts would be to optimize the compound's profile, aiming to:

Enhance Potency: Increase the therapeutic effect at lower concentrations.

Improve Selectivity: Maximize activity against cancer cells or pathogens while minimizing effects on healthy human cells.

Optimize Pharmacokinetics: Modify properties like solubility, stability, and metabolism to ensure the drug can effectively reach its target in the body after administration. thieme-connect.com

The clerodane skeleton itself has been identified as a valid scaffold for developing inhibitors against diverse targets, including HIV-1 RNase H, highlighting the versatility and potential of this chemical class beyond its currently known activities. tandfonline.com

Exploration of Synergistic Effects with Established Agents

A significant observation from studies on Casearia sylvestris extracts is that the activity of the whole extract is often greater than that of its isolated components, suggesting that compounds like this compound may act synergistically with other molecules in the extract. researchgate.netnih.gov This principle should be extended to explore potential synergies between this compound and established therapeutic agents.

In oncology, combination therapy is the standard of care. Combining a novel agent with a conventional chemotherapy drug can enhance efficacy, overcome drug resistance, and allow for lower doses of toxic drugs, thereby reducing side effects. frontiersin.orgmdpi.com Future studies should investigate the effects of combining this compound with standard-of-care anticancer drugs such as cisplatin (B142131), paclitaxel, or doxorubicin. semanticscholar.orgmdpi.com Such studies would assess whether this compound can sensitize resistant cancer cells to these agents or produce a greater-than-additive therapeutic effect.

Similarly, in treating inflammatory or infectious diseases, combining this compound with existing anti-inflammatory or antibiotic drugs could lead to improved outcomes. The rationale is that the different mechanisms of action could target the disease from multiple angles, providing a more robust effect.

| Therapeutic Area | Established Agent | Rationale for Combination with this compound |

|---|---|---|

| Oncology | Cisplatin / Platinum Drugs | Enhance DNA damage-induced apoptosis; potentially overcome cisplatin resistance. mdpi.com |

| Oncology | Paclitaxel / Taxanes | Combine different mechanisms of cell cycle arrest and apoptosis induction. semanticscholar.org |

| Oncology | Doxorubicin / Anthracyclines | Potentiate cytotoxicity and potentially mitigate drug resistance mechanisms. frontiersin.org |

| Inflammatory Disease | Corticosteroids | Provide a steroid-sparing effect by targeting different inflammatory pathways. |

| Infectious Disease | Vancomycin (for Gram-positive bacteria) | Combine membrane disruption (this compound) with cell wall synthesis inhibition (Vancomycin). |

Sustainable Sourcing and Production of this compound and Related Compounds

The long-term viability of any drug derived from a natural product depends on a stable and sustainable supply chain. This compound is derived from Casearia sylvestris, a plant species with a wide distribution across Latin America, from Mexico to Argentina, and is currently classified as 'Least Concern' on the IUCN Red List. scielo.brwikipedia.orgtheferns.infoosa-arboretum.org However, reliance on wild harvesting to meet potential large-scale pharmaceutical demand is not sustainable and can threaten local ecosystems.

Future research must address several key areas for sustainable production:

Sustainable Agriculture: Research into the cultivation of C. sylvestris is essential. Studies should define the optimal conditions for growth, including soil type, light exposure, and nutrient requirements, to establish agricultural practices. cropj.com This would provide a controlled, reliable source of plant material without depleting wild populations.

Optimized Extraction: Developing green and efficient extraction methods is crucial. Techniques like ultrasound-assisted extraction have already shown promise in maximizing the yield of bioactive compounds from the leaves while using less solvent and energy. researchgate.net

Biotechnological Production: The most sustainable long-term strategy would be to move away from plant cultivation altogether. This could involve identifying the biosynthetic pathway of this compound and using synthetic biology to engineer microorganisms (like yeast or E. coli) to produce the compound or its precursors through fermentation. This approach offers a scalable, consistent, and environmentally friendly production platform.

Total Synthesis: While often complex and expensive, developing a total chemical synthesis route for this compound would provide an alternative source independent of the plant. This would also facilitate the production of analogues for SAR studies.

By investing in these research areas, a sustainable pipeline for this compound and related compounds can be established, ensuring that its therapeutic potential can be realized without negative environmental impact. researchgate.net

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.